molecular formula C10H11N3O B12075168 2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol

2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol

Cat. No.: B12075168
M. Wt: 189.21 g/mol
InChI Key: UKZZKDYQLMNTDX-UHFFFAOYSA-N
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Description

2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol is a compound that features both an amino group and an imidazole ring attached to a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol typically involves the formation of the imidazole ring followed by its attachment to the phenol group. One common method involves the reaction of 2-methylimidazole with a suitable phenol derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The amino and phenol groups can form hydrogen bonds with biological molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol is unique due to the presence of both the amino group and the imidazole ring attached to the phenol moiety.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-amino-5-(2-methylimidazol-1-yl)phenol

InChI

InChI=1S/C10H11N3O/c1-7-12-4-5-13(7)8-2-3-9(11)10(14)6-8/h2-6,14H,11H2,1H3

InChI Key

UKZZKDYQLMNTDX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC(=C(C=C2)N)O

Origin of Product

United States

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